molecular formula C16H11F2N3O3S B1415697 1-[4-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)-1H-imidazole-2-thiol CAS No. 1105189-30-7

1-[4-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)-1H-imidazole-2-thiol

Cat. No.: B1415697
CAS No.: 1105189-30-7
M. Wt: 363.3 g/mol
InChI Key: FPBVXZRKRBMNNT-UHFFFAOYSA-N
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Description

1-[4-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)-1H-imidazole-2-thiol is a useful research compound. Its molecular formula is C16H11F2N3O3S and its molecular weight is 363.3 g/mol. The purity is usually 95%.
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Biological Activity

1-[4-(Difluoromethoxy)phenyl]-5-(3-nitrophenyl)-1H-imidazole-2-thiol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential, particularly focusing on its antitumor and antimicrobial activities.

Synthesis

The synthesis of this compound has been documented in various studies. The compound is typically synthesized through multi-step reactions involving imidazole derivatives and substituted phenyl groups.

Antitumor Activity

Recent studies have highlighted the antitumor potential of imidazole derivatives, including the compound . In vitro evaluations have demonstrated that derivatives with similar structures exhibit significant antiproliferative effects against various cancer cell lines.

  • Case Study : A study reported that a related imidazole derivative showed an IC50 value of 18.53 µM against HeLa cells, indicating potent anticancer activity comparable to established chemotherapeutic agents like 5-Fluorouracil (5-FU) .
  • Mechanism of Action : The mechanism involves the induction of apoptosis via the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2, leading to increased caspase-3 activity .

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated, with promising results against various bacterial strains.

  • Research Findings : A study evaluated several imidazole derivatives against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, revealing that certain derivatives exhibited strong antimicrobial activity, suggesting potential for development as antibacterial agents .

Comparative Biological Activity Table

Compound NameAntitumor IC50 (µM)Antimicrobial ActivityMechanism of Action
This compoundTBDEffective against multiple strainsInduces apoptosis
Related Imidazole Derivative18.53Moderate against E. coliBax/Bcl-2 modulation
2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1H-imidazoleTBDStrong against S. aureusDisruption of cell wall

Therapeutic Potential

The dual biological activities (antitumor and antimicrobial) suggest that this compound could be a candidate for further development in pharmacotherapy. Its ability to selectively target cancer cells while exhibiting antimicrobial properties positions it as a versatile therapeutic agent.

Properties

IUPAC Name

3-[4-(difluoromethoxy)phenyl]-4-(3-nitrophenyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2N3O3S/c17-15(18)24-13-6-4-11(5-7-13)20-14(9-19-16(20)25)10-2-1-3-12(8-10)21(22)23/h1-9,15H,(H,19,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBVXZRKRBMNNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CNC(=S)N2C3=CC=C(C=C3)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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